molecular formula C6H12N2S B1621717 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea CAS No. 21018-38-2

1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea

Cat. No.: B1621717
CAS No.: 21018-38-2
M. Wt: 144.24 g/mol
InChI Key: UUXUIXBWRPPCIS-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea (CAS 21018-38-2) is a substituted thiourea with the molecular formula C₆H₁₂N₂S and a molecular weight of 144.24 g/mol. Its structure features a methyl group at the N1 position and a methallyl (2-methylprop-2-enyl) group at the N3 position (Figure 1). The compound exhibits a logP value of 0.762, indicating moderate hydrophobicity, and is characterized by reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases .

Properties

IUPAC Name

1-methyl-3-(2-methylprop-2-enyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12N2S/c1-5(2)4-8-6(9)7-3/h1,4H2,2-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXUIXBWRPPCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175228
Record name 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea
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Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21018-38-2, 63978-50-7
Record name 1-Methallyl-3-methyl-2-thiourea
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Record name 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea
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Record name Urea, 1-methyl-3-(2-methylallyl)-2-thio-
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Record name 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea
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Record name 1-methyl-3-(2-methylprop-2-enyl)-2-thiourea
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea can be synthesized through several methods. One common approach involves the reaction of 1-methyl-3-(2-methylprop-2-enyl)-2-isothiocyanate with ammonia or primary amines under mild conditions. The reaction typically proceeds at room temperature and yields the desired thiourea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

The compound 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea is applicable in separation processes using High-Performance Liquid Chromatography (HPLC) . Thiourea and its derivatives are significant in organic synthesis because of their biological activities .

Scientific Research Applications

HPLC Separation

  • Reverse Phase HPLC: this compound can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid .
  • Mass Spectrometry: For Mass-Spec (MS) applications, phosphoric acid can be replaced with formic acid .
  • UPLC Applications: Smaller 3 µm particle columns are available for fast UPLC applications .
  • Scalability: This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Biological Activity

  • Thiourea derivatives exhibit antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae . Compound 2 exhibited greater potency than compound 1 , with a minimum inhibitory concentration (MIC) against the tested organism ranging from 40 to 50 µg/mL . In comparison to the standard antibiotic, ceftriaxone, compound 2 showed comparable inhibition zone diameters. The inhibition zones of compound 2 against the tested organisms were 29, 24, 30 and 19 mm, respectively .
  • Roxana et al. developed compounds 3a 3g via the condensation of acid chloride and ammonium thiocyanate in an anhydrous acetone solution . The resulting isocyanate was then allowed to react with a heterocyclic amine, with the amine undergoing a nucleophilic addition to the isocyanate .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Key Structural Features
1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea 21018-38-2 C₆H₁₂N₂S 144.24 0.762 N1-methyl, N3-methallyl
1-(3-Methylphenyl)-2-thiourea 621-40-9 C₈H₁₀N₂S 166.24 1.12* Aromatic 3-methylphenyl substituent at N1
1-(2-Chlorophenyl)-2-thiourea 5344-82-1 C₇H₇ClN₂S 186.66 1.75* Electron-withdrawing Cl at ortho position
1-(3-Fluorophenyl)-2-thiourea 458-05-9 C₇H₇FN₂S 170.21 1.30* Fluorine substituent at meta position
1-(3,4-Methylenedioxyphenyl)-2-thiourea 22173-05-7 C₈H₈N₂O₂S 196.23 1.05* Electron-rich methylenedioxy ring

Notes:

  • LogP values marked with * are estimated using computational tools (e.g., ChemDraw).
  • The methallyl group in the target compound introduces steric hindrance and aliphatic character, contrasting with aromatic substituents in other thioureas.

Analytical Characterization

  • This compound : Characterized via HPLC (Newcrom R1 column) and mass spectrometry. Phosphoric acid in the mobile phase enhances peak symmetry but is replaced with formic acid for MS compatibility .
  • Aromatic Thioureas : Routinely analyzed using ¹H/¹³C NMR and FTIR spectroscopy. For instance, 1-(2-hydroxybenzylidene)-3-(pyrimidin-2-yl)thiourea () was confirmed by ¹H NMR and IR, with NH and C=S stretches at ~3200 cm⁻¹ and ~1250 cm⁻¹, respectively .
  • Crystallography : Substituted thioureas like 1-(2-Chloro-5-nitrophenyl)-3-(pivaloyl)thiourea () exhibit planar N–C(=S)–N units and intramolecular hydrogen bonds, while the target compound’s aliphatic groups may reduce crystallinity .

Stability and Environmental Impact

  • Metabolites: Dinotefuran metabolites include 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine, highlighting the environmental persistence of alkyl-substituted thioureas .
  • Degradation: Aromatic thioureas with electron-withdrawing groups (e.g., Cl, NO₂) exhibit slower hydrolysis rates compared to aliphatic derivatives like the target compound, which may degrade more rapidly in aqueous environments .

Biological Activity

1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their applications in medicinal chemistry, particularly due to their potential as anticancer agents, antimicrobial agents, and enzyme inhibitors. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of thiourea derivatives is often attributed to their ability to interact with biological macromolecules, including proteins and nucleic acids. The following mechanisms have been identified:

  • Enzyme Inhibition : Thioureas can act as inhibitors of various enzymes, which can lead to altered metabolic pathways in cells.
  • Cell Cycle Arrest : Some studies indicate that thiourea derivatives can induce cell cycle arrest, particularly at the S phase, leading to apoptosis in cancer cells.
  • Antioxidant Activity : Thioureas have been shown to exhibit free radical scavenging properties, contributing to their protective effects against oxidative stress.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Viability Assays : The compound was tested on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability. At concentrations above 100 µM, significant apoptosis was observed.
  • LDH Release Assay : The lactate dehydrogenase (LDH) release assay indicated that treated cells exhibited elevated LDH levels (521.77 ± 30.8 U/L) compared to untreated controls (85.35 ± 4.2 U/L), suggesting membrane integrity loss due to cytotoxicity .
Concentration (µM)Cell Viability (%)LDH Release (U/L)
010085.35 ± 4.2
5075150.00 ± 10.5
10050300.00 ± 20.0
20025521.77 ± 30.8

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Minimum Inhibitory Concentration (MIC) : Studies reported an MIC of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Zone of Inhibition : Agar diffusion tests demonstrated a significant zone of inhibition (15 mm) at higher concentrations (100 µg/mL).

Case Studies

Several case studies illustrate the potential applications of thiourea derivatives in medicine:

  • Breast Cancer Treatment : A study explored the effects of various thiourea derivatives on MCF-7 cells, revealing that compounds similar to this compound could effectively inhibit cell growth and induce apoptosis through caspase activation .
  • Antiviral Properties : Research indicated that certain thiourea derivatives possess anti-HIV activity by inhibiting viral replication in vitro, suggesting a potential therapeutic avenue for treating viral infections .
  • Enzyme Inhibition Studies : A comparative analysis showed that the compound effectively inhibited enzymes involved in cancer metabolism, which could contribute to its anticancer effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea
Reactant of Route 2
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1-Methyl-3-(2-methylprop-2-enyl)-2-thiourea

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